(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a complex arrangement of functional groups, including a chlorophenyl group, an ethoxy group, and a cyanopropenamide moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Ether: The reaction begins with the nucleophilic substitution of 2-chlorophenol with an appropriate alkylating agent to form the 2-chlorophenyl ether.
Formation of the Cyanopropenamide: The final step involves the condensation of the ethoxylated chlorophenyl ether with a suitable nitrile compound under basic conditions to form the this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitrile group can interact with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-[4-[(2-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide: Similar structure with a bromine atom instead of chlorine.
(Z)-3-[4-[(2-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide: Similar structure with a fluorine atom instead of chlorine.
(Z)-3-[4-[(2-methylphenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The combination of the chlorophenyl group, ethoxy group, and cyanopropenamide moiety provides a distinct set of chemical and physical properties that differentiate it from similar compounds.
Properties
IUPAC Name |
(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-24-18-10-13(9-15(11-21)19(22)23)7-8-17(18)25-12-14-5-3-4-6-16(14)20/h3-10H,2,12H2,1H3,(H2,22,23)/b15-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUXVEQEFFLALO-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)N)OCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.